N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a carboxamide group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position Additionally, the phenyl ring attached to the nitrogen atom of the carboxamide group is substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide can be achieved through a multi-step process. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Substitution Reactions:
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide: This compound has a similar structure but with different substitution patterns on the phenyl ring.
N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide: Another similar compound with different substitution patterns on the phenyl ring.
N-(3,5-dimethylphenyl)-2-methylquinoline-4-carboxamide: This compound lacks the ethyl group at the 2-position of the quinoline core.
Properties
Molecular Formula |
C21H22N2O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-5-18-15(4)20(17-8-6-7-9-19(17)23-18)21(24)22-16-11-13(2)10-14(3)12-16/h6-12H,5H2,1-4H3,(H,22,24) |
InChI Key |
INJIJTHOTOZDKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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